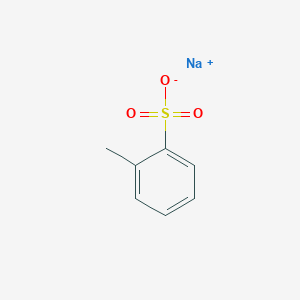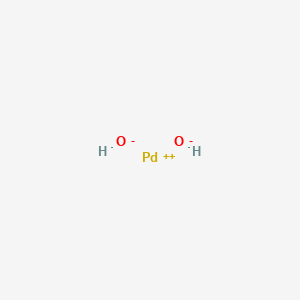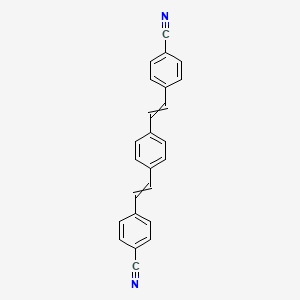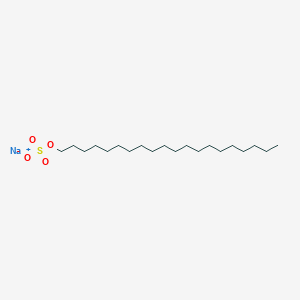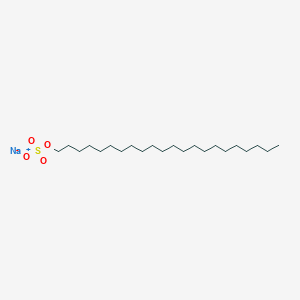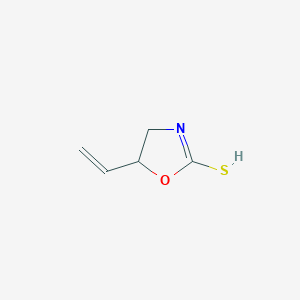
5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trinitrotoluene . This compound is a yellow, odorless, solid organic compound that is widely used as an explosive material. It is known for its stability and insensitivity to shock, which makes it a preferred choice in military and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level at each stage.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes:
Reaction Control: Precise control of temperature and acid concentration to avoid over-nitration or under-nitration.
Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and unreacted materials.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron filings and hydrochloric acid are used.
Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
Oxidation: Oxidation products include nitrobenzoic acids.
Reduction: Reduction products include aminodinitrotoluenes.
Substitution: Substituted products vary based on the reagents used.
科学的研究の応用
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive material in various chemical studies.
Biology: Studied for its effects on biological systems and its potential environmental impact.
Medicine: Research on its potential use in controlled medical applications.
Industry: Widely used in mining, construction, and military applications as an explosive material.
作用機序
The mechanism by which 2,4,6-trinitrotoluene exerts its explosive effects involves rapid decomposition and the release of gases and heat. The molecular targets include the nitro groups, which undergo rapid reduction and oxidation reactions, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The pathways involved include:
Decomposition: The nitro groups decompose to form nitrogen gas.
Oxidation: Carbon atoms are oxidized to form carbon dioxide.
Reduction: Hydrogen atoms are reduced to form water vapor.
類似化合物との比較
2,4,6-trinitrotoluene is compared with other similar compounds such as:
2,4-dinitrotoluene: Less explosive and used as an intermediate in the production of other chemicals.
1,3,5-trinitrobenzene: More sensitive to shock and used in specialized explosive applications.
Nitroglycerin: More powerful but less stable, used in dynamite and medical applications.
The uniqueness of 2,4,6-trinitrotoluene lies in its stability and insensitivity to shock, making it a preferred choice for various applications.
Similar Compounds
- 2,4-dinitrotoluene
- 1,3,5-trinitrobenzene
- Nitroglycerin
特性
IUPAC Name |
5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVYLOFLQICCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN=C(O1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN=C(O1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
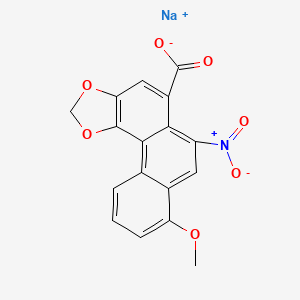
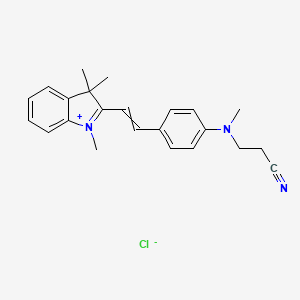
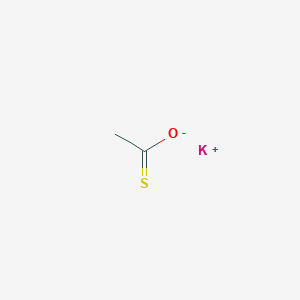
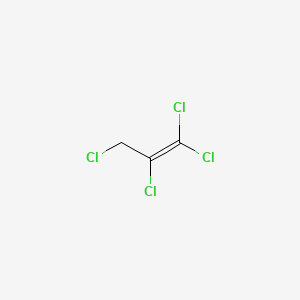
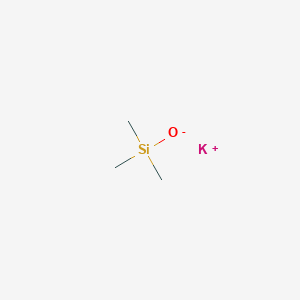
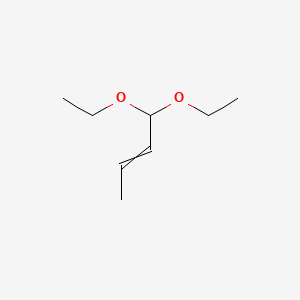
![2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)
